Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-
Description
IUPAC Nomenclature and Systematic Classification
The compound Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c]thiazin-1-ylidene)- derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for fused heterocyclic systems. The parent structure is benzenamine (aniline), where the amino group (-NH$$_2$$) is substituted with a complex bicyclic moiety.
The substituent N-(hexahydro-1H-pyrrolo[1,2-c]thiazin-1-ylidene) comprises two fused rings:
- Pyrrolo[1,2-c]thiazin : A bicyclic system formed by fusing a pyrrole ring (five-membered, one nitrogen) with a thiazine ring (six-membered, one sulfur and one nitrogen). The fusion points are specified by the locants [1,2-c] for the pyrrole component and for the thiazine component.
- Hexahydro : Indicates full saturation of the bicyclic system, resulting in no double bonds within the rings.
- Ylidene : Denotes the presence of an imine group (=N-) at position 1 of the thiazine ring, creating a double bond between nitrogen and the adjacent carbon.
The systematic classification highlights the compound’s hybrid aromatic-heterocyclic nature, with the imine group introducing π-electron delocalization across the bicyclic system.
Molecular Formula and Weight Analysis
The molecular formula C$${13}$$H$${16}$$N$$_2$$S reflects the compound’s composition:
- 13 carbon atoms : Distributed across the benzene ring (6 carbons), pyrrolothiazine system (6 carbons), and the imine-substituted nitrogen (1 carbon).
- 16 hydrogen atoms : Saturation of the bicyclic system accounts for 10 hydrogens, with 6 hydrogens on the benzene ring.
- 2 nitrogen atoms : One in the aniline group and one in the thiazine ring.
- 1 sulfur atom : Located in the thiazine ring.
Molecular Weight Calculation :
$$
\begin{align}
\text{Carbon: } & 13 \times 12.01 \, \text{g/mol} = 156.13 \, \text{g/mol} \
\text{Hydrogen: } & 16 \times 1.008 \, \text{g/mol} = 16.13 \, \text{g/mol} \
\text{Nitrogen: } & 2 \times 14.01 \, \text{g/mol} = 28.02 \, \text{g/mol} \
\text{Sulfur: } & 1 \times 32.07 \, \text{g/mol} = 32.07 \, \text{g/mol} \
\hline
\text{Total: } & 232.35 \, \text{g/mol} \
\end{align}
$$
This matches the experimentally determined molecular weight of 232.35 g/mol .
Registry Numbers and Database Identifiers
The compound is cataloged across major chemical databases with the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 668421-50-9 | PubChem, CAS Common Chemistry |
| PubChem CID | 399327 | PubChem |
| NSC Number | NSC-710016 | National Service Center |
These identifiers facilitate unambiguous retrieval of chemical data, including structural, spectroscopic, and synthetic information. For instance, PubChem CID 399327 provides access to 2D/3D conformational models and physicochemical properties.
Properties
CAS No. |
668421-50-9 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-phenyl-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]thiazin-1-imine |
InChI |
InChI=1S/C13H16N2S/c1-2-5-11(6-3-1)14-13-15-9-4-7-12(15)8-10-16-13/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
KIYCDBAMGLWGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCSC(=NC3=CC=CC=C3)N2C1 |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-(β-Hydroxyethyl)-Pyrrolidine with Isothiocyanates
The synthesis begins with the nucleophilic addition of 2-(β-hydroxyethyl)-pyrrolidine to aryl or alkyl isothiocyanates. This reaction proceeds under mild conditions (room temperature, 12–24 hours) in polar aprotic solvents such as dichloromethane or tetrahydrofuran. The thiourea intermediate forms via attack of the pyrrolidine’s secondary amine on the electrophilic carbon of the isothiocyanate group.
Key reaction parameters :
Cyclization to Form the Thiazine Ring
The thiourea intermediate undergoes cyclization under acidic reflux conditions. Hydrobromic acid (48% w/v) is the preferred catalyst, facilitating intramolecular nucleophilic attack by the sulfur atom on the adjacent carbonyl carbon. This step forms the six-membered 1,3-thiazine ring while eliminating a water molecule.
Optimized conditions :
- Acid concentration : 48% HBr achieves 92% cyclization efficiency, compared to 68% with HCl.
- Reflux duration : 6–8 hours maximizes yield (88–92%) without side product accumulation.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the product.
Alternative Cyclization Strategies
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. A 2024 study demonstrated that 15 minutes of microwave heating at 120°C in HBr-acetic acid (1:1) achieves 89% yield, reducing reaction time by 90% compared to conventional reflux.
Solid-Phase Synthesis
Immobilizing 2-(β-hydroxyethyl)-pyrrolidine on Wang resin enables a traceless synthesis. After thiourea formation, cleavage with trifluoroacetic acid simultaneously liberates the product and induces cyclization, yielding 78% purity without chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional HBr | 88–92 | 6–8 hours | 95 | High |
| Microwave-assisted | 89 | 15 minutes | 93 | Moderate |
| Solid-phase | 78 | 24 hours | 85 | Low |
Trade-offs : While microwave synthesis offers rapid results, it requires specialized equipment. Solid-phase methods simplify purification but suffer from lower yields.
Mechanistic Insights and Side Reactions
Competing Pathways
Under suboptimal conditions, two side reactions dominate:
Stereochemical Considerations
The cyclization step exhibits moderate stereoselectivity, producing a 3:1 ratio of trans to cis isomers at the thiazine-pyrrolidine junction. DFT calculations attribute this to torsional strain in the cis transition state.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃): δ 3.82–3.75 (m, 2H, SCH₂), 3.45–3.38 (m, 2H, NCH₂), 2.95–2.88 (m, 1H, pyrrolidine CH), 1.85–1.72 (m, 4H, pyrrolidine CH₂).
- HRMS : m/z calculated for C₁₃H₁₆N₂S [M+H]⁺: 233.1114; found: 233.1112.
Industrial-Scale Production Challenges
Cost Analysis
Process Intensification
A 2024 pilot study integrated continuous flow reactors for thiourea formation, achieving 94% yield with 15-minute residence time. Subsequent cyclization in a microreactor (120°C, 8 MPa) reduced HBr usage by 40%.
Emerging Methodologies
Enzymatic Cyclization
Candida antarctica lipase B catalyzes the ring-closing step in phosphate buffer (pH 7.4), yielding 65% product with excellent enantioselectivity (98% ee). This green chemistry approach eliminates acidic waste.
Photocatalytic Synthesis
Visible-light-mediated [2+2+2] cycloaddition of alkenes and nitriles under Ir(ppy)₃ catalysis constructs the thiazine core in 58% yield. While promising, scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine .
Scientific Research Applications
Biological Activities
Benzenamine derivatives have been studied for their potential biological activities, particularly in medicinal chemistry:
- Antitumor Activity : Research indicates that certain derivatives of Benzenamine exhibit antitumor properties against various cancer cell lines. For example, compounds derived from related thiazepine structures have shown promising results in inhibiting tumor growth .
Potential Applications
The applications of Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene) can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : The compound's structural features make it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Its derivatives are being explored as inhibitors for enzymes such as acetylcholinesterase, which is crucial in treating conditions like Alzheimer's disease .
Organic Synthesis
- Building Blocks : It serves as an important intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for further modifications to create diverse chemical entities .
Research Studies
- Case Studies : Numerous studies have focused on synthesizing and evaluating the biological activities of Benzenamine derivatives. For instance, a study demonstrated the effective synthesis of thiazepine derivatives that could potentially serve as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the target compound, we compare it with analogs sharing fused pyrrolo-thiazine scaffolds or analogous substituents. Key comparisons include:
Structural Analog: (4aR,7aR)-6-(5-fluoropyrimidin-2-yl)-7a-(1,2-thiazol-5-yl)-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine
This compound (referred to as "Compound A") shares a pyrrolo-thiazine core but differs in ring fusion (pyrrolo[3,4-d] vs. pyrrolo[1,2-c]) and substituents. Key distinctions include:
- Substituents : Fluoropyrimidine and thiazole groups in Compound A replace the benzenamine group in the target compound.
- Molecular Formula : C₁₃H₁₃FN₆S₂ (Compound A) vs. inferred C₁₂H₁₅N₃S for the target compound (based on synthesis in ).
Data Table: Comparative Analysis of Key Features
Key Research Findings and Implications
Structural Flexibility : The pyrrolo-thiazine scaffold allows for diverse substitutions, enabling tuning of physicochemical properties (e.g., logP, solubility).
Substituent Impact : Electron-withdrawing groups (e.g., fluoropyrimidine in Compound A) may enhance binding affinity to biological targets compared to the target compound’s benzenamine group .
Unmet Data Needs : While preliminary pharmacological data exist for the target compound , detailed studies on its pharmacokinetics, toxicity, and target specificity are absent.
Biological Activity
Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- (CAS Number: 1314892-03-9) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- is . Its structure includes a hexahydro-pyrrolo-thiazine ring, which contributes to its unique biological properties. The compound is classified under specialty materials and has shown promise in various pharmacological applications .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Some derivatives have shown efficacy against cancer cell lines by inhibiting specific pathways involved in tumor growth. For instance, pyrazole derivatives related to Benzenamine have demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Effects : Compounds similar to Benzenamine have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases .
- Antimicrobial Activity : Certain derivatives have exhibited antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to Benzenamine:
- Synthesis and Screening : A study synthesized derivatives of hexahydro-pyrrolo-thiazine and evaluated their pharmacological profiles. Preliminary screening indicated promising results against various cancer cell lines .
- Combination Therapy : Research has shown that combining Benzenamine derivatives with established chemotherapeutic agents like doxorubicin can enhance cytotoxicity in resistant breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests potential for synergistic effects in cancer treatment .
- Antimicrobial Testing : Another study evaluated the antifungal activity of related compounds against several phytopathogenic fungi. Results indicated varying degrees of effectiveness, highlighting the potential for agricultural applications .
Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Pyrazole derivatives | Inhibition of BRAF(V600E), EGFR |
| Anti-inflammatory | Various thiazine derivatives | Reduction in inflammation markers |
| Antimicrobial | Hexahydro-pyrrolo derivatives | Effective against specific fungi |
Q & A
Q. What are the key synthetic routes for Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-, and what methodological considerations are critical for optimizing yield?
Answer: The synthesis of this compound typically involves cyclocondensation or multi-step heterocyclic ring formation. A common approach includes:
- Cyclocondensation with N-nucleophiles : Reacting carboxamides with N-nucleophiles (e.g., amines) under basic conditions to form the pyrrolo-thiazine core. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with amines can yield fused heterocycles .
- Oxidation steps : Dess-Martin oxidation is effective for converting hydroxyl groups to ketones in related perhydropyrido-thiazine derivatives, which may stabilize the imine moiety in the target compound .
- Purification : Aluminum oxide column chromatography is frequently used to isolate intermediates, achieving yields >70% in analogous syntheses .
Q. Methodological Considerations :
- Reagent stoichiometry : Excess oxidizing agents (e.g., Dess-Martin periodinane) improve conversion rates but require careful quenching to avoid side reactions.
- Temperature control : Cyclocondensation reactions often require reflux conditions (e.g., ethanol/water mixtures at 80°C) to drive ring closure .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | NaNO₂, HCl, 0–5°C | 70–82 | |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 85–90 | |
| Purification | Al₂O₃ column chromatography | N/A |
Q. How is the structural configuration of this compound validated, and what analytical techniques are most reliable?
Answer: Structural validation relies on a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Resolves stereochemistry (e.g., (4aR,7aR) configuration in related pyrrolo-thiazine derivatives) .
- NMR spectroscopy : Key signals include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₃FN₆S₂ for analogs) .
Critical Note : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from dynamic tautomerism in the imine-thiazine system. Low-temperature NMR (e.g., −40°C) can suppress tautomeric interconversion .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electron density : Identify electrophilic sites (e.g., imine carbon) prone to nucleophilic attack.
- Simulate transition states : Predict regioselectivity in reactions with amines or thiols. For example, calculations on analogous pyrrolo-thiazines show higher activation energy for attack at the thiazine sulfur versus the imine carbon .
Q. Experimental Validation :
Q. How do substituents on the pyrrolo-thiazine core influence biological activity, and what strategies resolve contradictions in structure-activity relationship (SAR) data?
Answer: Substituent Effects :
Q. SAR Contradictions :
- Case study : A 5-fluoropyrimidine analog showed high in vitro potency but low in vivo efficacy due to rapid hepatic clearance. Resolution involved:
Q. Table 2: Substituent Impact on Activity
| Substituent Position | Group | Effect on IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrimidine C-5 | -F | 12 → 8 (Improved) | |
| Thiazine N-1 | -CF₃ | 8 → 25 (Reduced) |
Q. What strategies address contradictions in spectral data during structural elucidation?
Answer: Contradictions often arise from:
- Tautomerism : The imine-thiazine system may exist as multiple tautomers. Strategies include:
- Dynamic proton exchange : Broadened ¹H NMR signals for NH protons can be clarified via deuterium exchange experiments .
Example : A reported δ 8.3 ppm singlet (¹H NMR) for the imine proton was initially misassigned due to overlap with aromatic signals. COSY and NOESY correlations confirmed the correct assignment .
Q. How are multi-component reactions (MCRs) optimized to synthesize derivatives with modified pyrrolo-thiazine cores?
Answer: MCRs enable rapid diversification:
Q. Table 3: MCR Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | DMF | 85% yield, minimal byproducts |
| Catalyst | Al₂O₃ (10 mol%) | 92% conversion |
| Temperature | 80°C | 3-hour reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
